3,5-Dichloroisoquinoline-4-carboxylic acid
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Overview
Description
3,5-Dichloroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by carboxylation. For instance, starting with isoquinoline, chlorination can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions. Subsequent carboxylation can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
3,5-Dichloroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes. The compound can interfere with DNA replication and protein synthesis, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloropyridine-4-carboxylic acid
- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
- 3,5-Dichloroisonicotinic acid
Uniqueness
3,5-Dichloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
3,5-dichloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-1-2-5-4-13-9(12)8(7(5)6)10(14)15/h1-4H,(H,14,15) |
InChI Key |
VLSNYSQENRNBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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